molecular formula C14H22BNO2 B1421276 N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 1150271-47-8

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B1421276
CAS No.: 1150271-47-8
M. Wt: 247.14 g/mol
InChI Key: KWMMOAKRTGRWBD-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a chemical compound with the molecular formula C14H22BNO2. It is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine, also known as 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in the organic groups that participate in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . During oxidative addition, palladium donates electrons to form a new Pd-C bond with the organic groups . In the transmetalation step, the organoboron group from this compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This reaction enables the formation of complex organic compounds by joining chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .

Pharmacokinetics

As a reagent used in laboratory settings, it’s important to note that its bioavailability would be influenced by factors such as its chemical stability, solubility, and the conditions under which the suzuki-miyaura cross-coupling reaction is carried out .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine typically involves the borylation of an appropriate precursor. One common method includes the reaction of a halogenated aromatic compound with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its boronic ester group is particularly effective in Suzuki-Miyaura coupling, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

N-methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMMOAKRTGRWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674854
Record name N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-47-8
Record name N-Methyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Methylaminomethyl)phenylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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